Aldose reductase-IN-6

Aldose Reductase Enzyme Kinetics Competitive Inhibition

Aldose reductase-IN-6 (Compound is a competitive inhibitor of aldose reductase (AR), also known as ALR2, an enzyme central to the polyol pathway of glucose metabolism. It is identified as a potent antagonist with an IC50 of 3.164 μM and a Ki of 0.018 μM.

Molecular Formula C20H16N4O2S
Molecular Weight 376.4 g/mol
Cat. No. B12396315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAldose reductase-IN-6
Molecular FormulaC20H16N4O2S
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2)C=NNC3=NC(=CS3)C4=CC=C(C=C4)C#N)OC1
InChIInChI=1S/C20H16N4O2S/c21-11-14-2-5-16(6-3-14)17-13-27-20(23-17)24-22-12-15-4-7-18-19(10-15)26-9-1-8-25-18/h2-7,10,12-13H,1,8-9H2,(H,23,24)/b22-12+
InChIKeyJGTBCKRXHWTUDP-WSDLNYQXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aldose reductase-IN-6: A Competitive Aldose Reductase Inhibitor for Diabetic Complication Research


Aldose reductase-IN-6 (Compound 3) is a competitive inhibitor of aldose reductase (AR), also known as ALR2, an enzyme central to the polyol pathway of glucose metabolism. It is identified as a potent antagonist with an IC50 of 3.164 μM and a Ki of 0.018 μM . This compound is primarily utilized in research settings to investigate the role of AR in diabetic complications, such as neuropathy, nephropathy, and retinopathy. Notably, it has been shown to exhibit no cytotoxicity against healthy cells, making it a valuable tool for in vitro studies . Its chemical structure, defined by the molecular formula C20H16N4O2S and a molecular weight of 376.43 g/mol, is central to its function .

Aldose reductase-IN-6 Differentiation: Why It Cannot Be Substituted by Other Aldose Reductase Inhibitors


Aldose reductase inhibitors (ARIs) represent a diverse class of compounds with significant variations in potency, selectivity, and safety profiles, precluding simple substitution. For instance, while epalrestat is the only ARI marketed for diabetic neuropathy, its use is associated with side effects in up to 8% of patients, and many other ARIs, such as sorbinil and zopolrestat, have been withdrawn from clinical trials due to adverse events or marginal efficacy [1]. In contrast, Aldose reductase-IN-6, a competitive inhibitor, demonstrates a distinct profile with an IC50 of 3.164 μM and no cytotoxicity against healthy cells in vitro, positioning it as a unique research tool for studies where avoiding non-specific cellular toxicity is paramount . The quantitative evidence below further delineates these critical differences.

Aldose reductase-IN-6: Quantitative Differentiation from Key Comparators


Aldose reductase-IN-6 Exhibits Competitive Inhibition with a Ki of 18 nM

Aldose reductase-IN-6 is a competitive inhibitor of aldose reductase, as evidenced by its Ki value of 0.018 μM (18 nM), indicating high-affinity binding to the enzyme's active site. This contrasts with other ARIs like zopolrestat, which is a potent but non-competitive inhibitor. The competitive mechanism of Aldose reductase-IN-6 may offer advantages in specific research contexts where substrate competition is a desired model .

Aldose Reductase Enzyme Kinetics Competitive Inhibition

Aldose reductase-IN-6 Demonstrates No Cytotoxicity Against Healthy Cells in Vitro

Aldose reductase-IN-6 has been explicitly characterized to exhibit no cytotoxicity against healthy cells in standard in vitro assays, a property that is not universally observed among all ARIs. This is a key differentiator, as many clinically investigated ARIs, such as sorbinil and tolrestat, were associated with adverse effects or toxicity, leading to their withdrawal. The lack of in vitro cytotoxicity for Aldose reductase-IN-6 makes it a safer and more reliable tool for cellular studies, reducing confounding effects from compound-induced cell death .

Cytotoxicity Cell Viability Drug Safety

Aldose reductase-IN-6 Potency in the Low Micromolar Range Distinguishes It from More Potent but Problematic ARIs

Aldose reductase-IN-6 inhibits aldose reductase with an IC50 of 3.164 μM. While this places it in the lower micromolar range, it is important to contextualize this potency against other ARIs. For example, zopolrestat has an IC50 of 3.1 nM, and epalrestat has an IC50 around 98 nM. However, these highly potent inhibitors have been associated with clinical failures or side effects. Aldose reductase-IN-6's moderate potency, coupled with its lack of cytotoxicity, offers a different risk-benefit profile for research applications, particularly where extreme potency might lead to off-target effects at higher concentrations [1].

Potency Aldose Reductase Inhibitor Selectivity

Aldose reductase-IN-6 Demonstrates a Favorable In Vivo Profile in Diabetic Rodent Models

In vivo studies using diabetic rat models have shown that Aldose reductase-IN-6 significantly reduces sorbitol levels, a key marker of polyol pathway activity. This effect is comparable to or exceeds that of other ARIs in similar models. Furthermore, in human AR transgenic mice, Aldose reductase-IN-6 has been shown to improve functional recovery post-ischemia. This in vivo efficacy, combined with its in vitro safety profile, supports its use in translational research .

In Vivo Efficacy Diabetic Complications Polyol Pathway

Aldose reductase-IN-6 is Soluble in DMSO, Facilitating In Vitro and In Vivo Studies

Aldose reductase-IN-6 exhibits a solubility of at least 10 mM in DMSO, which is a common and convenient solvent for preparing stock solutions for both in vitro and in vivo experiments. This solubility profile is comparable to many other ARIs but is explicitly documented, ensuring researchers can reliably prepare formulations. For instance, zopolrestat is also soluble in DMSO, but the explicit solubility data for Aldose reductase-IN-6 simplifies experimental design and procurement [1].

Solubility Formulation DMSO

Aldose reductase-IN-6: Recommended Research and Industrial Application Scenarios


In Vitro Mechanistic Studies of Aldose Reductase in Diabetic Complications

Aldose reductase-IN-6 is ideally suited for in vitro mechanistic studies investigating the role of AR in the polyol pathway and diabetic complications. Its competitive inhibition mechanism (Ki = 18 nM) allows for precise kinetic analyses, and its lack of cytotoxicity in healthy cells ensures that observed effects are directly attributable to AR inhibition rather than off-target toxicity. This makes it a preferred tool for studying cellular models of diabetic neuropathy, nephropathy, and retinopathy where maintaining cell viability is crucial .

In Vivo Validation of AR Inhibition in Preclinical Diabetic Rodent Models

The compound's demonstrated ability to significantly reduce sorbitol levels in diabetic rats and improve post-ischemic recovery in transgenic mice positions it as a valuable tool for in vivo proof-of-concept studies. Researchers can use Aldose reductase-IN-6 to validate the therapeutic potential of AR inhibition in relevant animal models of diabetic complications, leveraging its favorable in vivo activity profile and solubility for formulation .

Comparative Studies with Other Aldose Reductase Inhibitors

Aldose reductase-IN-6 serves as an excellent reference compound for comparative studies against other ARIs, particularly those with different mechanisms (e.g., non-competitive) or those with known clinical liabilities. Its moderate potency (IC50 = 3.164 μM), competitive inhibition, and clean cytotoxicity profile provide a well-defined benchmark for evaluating novel AR inhibitors in terms of efficacy, safety, and mechanism of action .

Research on AR's Role in Non-Diabetic Pathologies

Given its safety profile and efficacy in reducing ischemia-reperfusion injury in transgenic models, Aldose reductase-IN-6 can be applied to explore the role of aldose reductase in non-diabetic conditions, such as cardiovascular disease, inflammation, and cancer. Its use can help elucidate AR's involvement in these pathologies without the confounding factor of cytotoxicity, thereby expanding the utility of AR inhibition research beyond traditional diabetic complications .

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